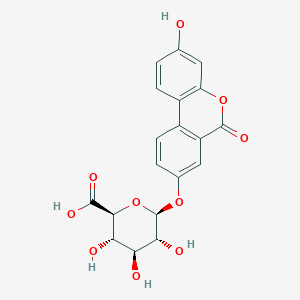

Urolithin A glucuronide

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H16O10 |

|---|---|

Molecular Weight |

404.3 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-hydroxy-6-oxobenzo[c]chromen-8-yl)oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C19H16O10/c20-7-1-3-10-9-4-2-8(6-11(9)18(26)28-12(10)5-7)27-19-15(23)13(21)14(22)16(29-19)17(24)25/h1-6,13-16,19-23H,(H,24,25)/t13-,14-,15+,16-,19+/m0/s1 |

InChI Key |

QMPHAAMUHRNZSL-KSPMYQCISA-N |

Isomeric SMILES |

C1=CC2=C(C=C1O)OC(=O)C3=C2C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C3=C2C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Regioselective Synthesis of Urolithin A Glucuronide Isomers

For Researchers, Scientists, and Drug Development Professionals

Urolithin A, a gut microbiota-derived metabolite of ellagic acid and ellagitannins, has garnered significant attention for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-aging properties.[1][2] In systemic circulation, urolithin A is predominantly found as its glucuronide conjugates, which are formed during phase II metabolism.[1][3][4][5] The biological activity and pharmacokinetic profile of these conjugates can be influenced by the position of glucuronidation, making the availability of pure regioisomers—Urolithin A 3-O-glucuronide and Urolithin A 8-O-glucuronide—crucial for research and drug development.

This technical guide provides an in-depth overview of a novel and validated methodology for the regioselective synthesis of Urolithin A 3- and 8-glucuronides. Historically, the chemical synthesis of these isomers has been challenging, often resulting in regioisomeric mixtures that are difficult to separate.[1][2] The protocols detailed herein, based on the work of Villalgordo et al. (2022), offer a robust strategy for obtaining these valuable compounds in their pure forms.[1]

Synthetic Strategy Overview

The regioselective synthesis of Urolithin A glucuronide isomers hinges on a strategic use of protecting groups to differentiate between the two phenolic hydroxyl groups at the C3 and C8 positions. The general workflow involves:

-

Selective Protection: Differentiating the reactivity of the hydroxyl groups to selectively protect one over the other.

-

Glycosylation: Introduction of the glucuronic acid moiety at the unprotected hydroxyl group.

-

Deprotection: Removal of all protecting groups to yield the final glucuronide isomer.

This guide will detail the specific reagents, conditions, and workflows for the synthesis of both Urolithin A 8-O-glucuronide and Urolithin A 3-O-glucuronide.

Regioselective Synthesis of Urolithin A 8-O-Glucuronide

The synthesis of Urolithin A 8-O-glucuronide prioritizes the protection of the more reactive C3 hydroxyl group, allowing for subsequent glycosylation at the C8 position.

Experimental Workflow

Caption: Synthetic workflow for Urolithin A 8-O-glucuronide.

Detailed Experimental Protocol

A detailed, step-by-step protocol for the synthesis of Urolithin A 8-O-glucuronide is provided below, adapted from Villalgordo et al. (2022).[1][2]

Step 1: Synthesis of 3-((triisopropylsilyl)oxy)-6H-benzo[c]chromen-6-one

-

Reagents: Urolithin A, triisopropylsilyl chloride (TIPSCl), imidazole (B134444), dry dimethylformamide (DMF).

-

Procedure: To a solution of Urolithin A in dry DMF, add imidazole followed by TIPSCl. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., CH₂Cl₂) and water. The organic layer is dried and concentrated to yield the protected intermediate.

Step 2: Glycosylation

-

Reagents: 3-((triisopropylsilyl)oxy)-6H-benzo[c]chromen-6-one, methyl-(2,3,4-tri-O-acetyl-α-D-glucopyranosyl trichloroacetimidate) uronate (glucuronide donor), boron trifluoride diethyl etherate (BF₃·Et₂O), dry dichloromethane (B109758) (CH₂Cl₂).

-

Procedure: The protected Urolithin A and the glucuronide donor are dissolved in dry CH₂Cl₂ at 0°C. A solution of BF₃·Et₂O in CH₂Cl₂ is added, and the mixture is stirred at room temperature for 1 hour. The reaction is then concentrated, and the crude product is purified by medium-pressure liquid chromatography (MPLC).[1][2]

Step 3: Deprotection

-

Reagents: Protected glucuronide intermediate, potassium fluoride (B91410) (KF), potassium carbonate (K₂CO₃), methanol-water (MeOH/H₂O) mixture.

-

Procedure: The protected glucuronide is dissolved in a MeOH/H₂O (5:1) mixture. KF and K₂CO₃ are added, and the resulting mixture is stirred at room temperature for 16 hours. The solvent is then removed under vacuum. The residue is dissolved in water and purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to afford the final product, Urolithin A 8-O-glucuronide.[1][2]

Quantitative Data

| Step | Product | Yield |

| Glycosylation | Protected Urolithin A 8-O-glucuronide | 76% |

| Deprotection | Urolithin A 8-O-glucuronide | 46% |

Regioselective Synthesis of Urolithin A 3-O-Glucuronide

The synthesis of the 3-O-glucuronide isomer requires an alternative protection strategy to leave the C3 hydroxyl group accessible for glycosylation. This is achieved by first protecting the C3 hydroxyl with a silyl (B83357) group, then protecting the C8 hydroxyl with a pivaloyl group, followed by selective deprotection of the C3 hydroxyl.

Experimental Workflow

Caption: Synthetic workflow for Urolithin A 3-O-glucuronide.

Detailed Experimental Protocol

The following protocol for the synthesis of Urolithin A 3-O-glucuronide is adapted from Villalgordo et al. (2022).[1][2]

Step 1: Synthesis of 6-Oxo-3-((triisopropylsilyl)oxy)-6H-benzo[c]chromen-8-yl pivalate

-

Reagents: 3-((triisopropylsilyl)oxy)-6H-benzo[c]chromen-6-one, pivaloyl chloride, pyridine.

-

Procedure: To a solution of the silyl-protected Urolithin A in pyridine, pivaloyl chloride is added dropwise at room temperature. The mixture is stirred for 16 hours. The solvent is removed under reduced pressure, and the crude product is purified by MPLC.

Step 2: Selective Deprotection of the Silyl Group

-

Reagents: Pivaloyl- and silyl-protected intermediate, potassium fluoride (KF), methanol (B129727) (MeOH).

-

Procedure: The intermediate is dissolved in MeOH, and KF is added. The mixture is stirred at room temperature for 1 hour. The progress is monitored by TLC. Upon completion, the reaction mixture is worked up to isolate the phenol (B47542) with a free hydroxyl group at the C3 position.

Step 3: Glycosylation

-

Reagents: The resulting phenol from the previous step, methyl-(2,3,4-tri-O-acetyl-α-D-glucopyranosyl trichloroacetimidate) uronate, boron trifluoride diethyl etherate (BF₃·Et₂O), dry dichloromethane (CH₂Cl₂).

-

Procedure: This step follows the same procedure as the glycosylation for the 8-O-glucuronide isomer. The phenol is reacted with the glucuronide donor in the presence of BF₃·Et₂O in dry CH₂Cl₂.[1][2]

Step 4: Deprotection

-

Reagents: Fully protected glucuronide intermediate, potassium fluoride (KF), potassium carbonate (K₂CO₃), methanol-water (MeOH/H₂O) mixture.

-

Procedure: The final deprotection is carried out under the same conditions as for the 8-O-glucuronide isomer, using KF and K₂CO₃ in a MeOH/H₂O mixture to remove the acetyl and pivaloyl groups, yielding Urolithin A 3-O-glucuronide after RP-HPLC purification.[1][2]

Quantitative Data

| Step | Product | Yield |

| Pivaloyl Protection | Pivaloyl and silyl-protected Urolithin A | 71% |

| Selective Silyl Deprotection | Phenol at C3 | 75% |

| Glycosylation | Protected Urolithin A 3-O-glucuronide | 99% |

| Final Deprotection | Urolithin A 3-O-glucuronide | 46% |

Characterization of this compound Isomers

The structures of the synthesized Urolithin A 3-O-glucuronide and 8-O-glucuronide are confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[1][6]

¹H NMR Spectroscopy Data

The chemical shifts in the ¹H NMR spectrum are indicative of the position of glucuronidation. Downfield shifts of the protons adjacent to the glycosidic bond are observed.[1]

| Proton | Urolithin A 3-O-glucuronide (ppm) | Urolithin A 8-O-glucuronide (ppm) |

| H-1 | 8.16 | 8.13 |

| H-2 | 7.03 | 6.82 |

| H-4 | 7.07 | 6.74 |

| H-7 | 7.00 | 7.72 |

| H-9 | 7.35 | 7.55 |

| H-10 | 7.95 | 7.94 |

| Anomeric H-1' | 5.15 | 5.13 |

Data obtained in DMSO-d₆ at 500 MHz.[1]

¹³C NMR Spectroscopy Data

The ¹³C NMR data further confirms the regioselectivity of the synthesis.[1]

| Carbon | Urolithin A 3-O-glucuronide (ppm) | Urolithin A 8-O-glucuronide (ppm) |

| C-3 | 158.5 | 150.8 |

| C-8 | 150.9 | 158.6 |

| C-6 | 160.4 | 160.3 |

| Anomeric C-1' | 100.2 | 100.3 |

Data obtained in DMSO-d₆ at 500 MHz.[1]

Chromatographic Separation

A significant challenge in working with this compound isomers is their separation. Standard reversed-phase HPLC methods are often insufficient to resolve Urolithin A 3-O-glucuronide and 8-O-glucuronide.[1][7][8] However, recent advancements using supercritical fluid chromatography (SFC) have shown promise in successfully separating these isomers, which is critical for their individual quantification in biological samples.[7][8]

Conclusion

The regioselective synthesis of Urolithin A 3-O-glucuronide and 8-O-glucuronide is now achievable through a well-defined chemical strategy employing differential protection of the phenolic hydroxyl groups. The protocols outlined in this guide provide a clear path for researchers to obtain these important metabolites in high purity. The availability of these pure isomers is essential for advancing our understanding of the biological activities, metabolism, and therapeutic potential of urolithins.

References

- 1. Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stork: Novel Regioselective Synthesis of Urolithin Glucuronides─Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid [storkapp.me]

- 5. researchgate.net [researchgate.net]

- 6. This compound Reference Standard [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Urolithin A Glucuronide: A Comprehensive Technical Guide to Bioavailability and Metabolism in Humans

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithin A, a gut microbiota-derived metabolite of ellagitannins found in pomegranates, berries, and nuts, has garnered significant scientific interest for its potential health benefits, including the enhancement of mitochondrial function and anti-inflammatory properties. Upon absorption, urolithin A undergoes extensive phase II metabolism, primarily forming urolithin A glucuronide, its major circulating metabolite. Understanding the bioavailability and metabolic fate of this compound is paramount for the development of urolithin A-based therapeutics and nutritional interventions. This technical guide provides a detailed overview of the bioavailability and metabolism of this compound in humans, supported by quantitative data, in-depth experimental protocols, and visual diagrams of the core metabolic and signaling pathways.

Introduction

Ellagitannins, complex polyphenols found in various fruits and nuts, are poorly absorbed in the human gastrointestinal tract.[1] Instead, they are hydrolyzed to ellagic acid, which is then metabolized by the gut microbiota into a series of compounds known as urolithins.[1][2] Urolithin A (UA) is one of the most well-studied of these metabolites and is produced by individuals with a specific gut microbiome composition, often referred to as "urolithin metabotype A".[3] Following its formation in the colon, urolithin A is absorbed and undergoes significant first-pass metabolism in the liver, where it is conjugated to form glucuronide and sulfate (B86663) derivatives.[4] this compound is the most abundant form of urolithin A found in systemic circulation.[1][5] The biological activities attributed to urolithin A are, therefore, largely dependent on the pharmacokinetics of its glucuronidated form and potentially its deconjugation at target tissues.

Bioavailability and Pharmacokinetics of Urolithin A and its Glucuronide

The bioavailability of urolithin A is highly dependent on an individual's gut microbiome's ability to convert dietary ellagitannins. Direct supplementation with urolithin A can overcome this variability, leading to more consistent plasma concentrations.[5]

Table 1: Pharmacokinetic Parameters of Urolithin A and this compound in Humans After Oral Administration of Urolithin A

| Analyte | Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Half-life (hr) | Study Population | Reference |

| Urolithin A | 500 | 0.5 | 6 | - | ~24 | Healthy Adults | [5][6] |

| This compound | 500 | 481 | 6 | - | ~24 | Healthy Adults | [5][6] |

| Urolithin A | 4-weeks pecan consumption (68g/day) | 0.0 - 0.1 | - | - | - | Healthy Adults | [7][8] |

| This compound | 4-weeks pecan consumption (68g/day) | 2.6 - 106 | - | - | - | Healthy Adults | [7][8] |

Note: '-' indicates data not reported in the cited sources. The data from pecan consumption reflects steady-state concentrations after chronic intake.

Metabolism of Urolithin A

The metabolic pathway of urolithin A involves two key stages: its formation from dietary precursors by the gut microbiota and its subsequent phase II conjugation in the host.

Gut Microbiota-Mediated Formation of Urolithin A

The conversion of ellagic acid to urolithins is a multi-step process carried out by specific gut bacteria. Species such as Gordonibacter and Ellagibacter have been identified as key players in this metabolic pathway.[3] This microbial conversion is essential for the production of bioavailable urolithins.

References

- 1. Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gut Microbiota Conversion of Dietary Ellagic Acid into Bioactive Phytoceutical Urolithin A Inhibits Heme Peroxidases | PLOS One [journals.plos.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Immunomodulatory Role of Urolithin A on Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct supplementation with Urolithin A overcomes limitations of dietary exposure and gut microbiome variability in healthy adults to achieve consistent levels across the population - PMC [pmc.ncbi.nlm.nih.gov]

- 6. edepot.wur.nl [edepot.wur.nl]

- 7. researchgate.net [researchgate.net]

- 8. LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]

The "Activation Switch": In Vivo Deconjugation of Urolithin A Glucuronide in Inflamed Tissues

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Urolithin A, a gut microbiota-derived metabolite of ellagic acid, has demonstrated significant anti-inflammatory properties. However, its therapeutic potential is often questioned due to extensive in vivo glucuronidation, a process that conjugates Urolithin A to form Urolithin A glucuronide, a metabolite with considerably lower biological activity.[1][2][3][4][5] This technical guide delves into the critical mechanism of in vivo deconjugation of this compound back to its active, free form, specifically within inflamed tissues. Recent studies have illuminated that inflammatory conditions can trigger an "activation switch," enhancing the local bioavailability of free Urolithin A where it is most needed. This guide provides a comprehensive overview of the current understanding of this process, including quantitative data from preclinical models, detailed experimental protocols, and a visualization of the key signaling pathways involved. Understanding this targeted reactivation of Urolithin A is paramount for the development of novel therapeutics leveraging its anti-inflammatory potential.

Introduction: The Urolithin A Bioavailability Paradox

Urolithin A (Uro-A) is a metabolite produced by the gut microbiota from ellagitannins and ellagic acid, compounds abundant in foods like pomegranates, berries, and walnuts.[6][7] While numerous in vitro studies have highlighted its potent anti-inflammatory and antioxidant effects, its translation to in vivo efficacy has been a subject of debate.[8][9][10][11] Following absorption, Urolithin A undergoes extensive phase II metabolism, primarily in the liver, leading to the formation of this compound (Uro-A glur) and Urolithin A sulfate.[3][4] These conjugated forms are the predominant circulating metabolites and exhibit significantly reduced biological activity compared to the free form.[3][4][5] This raises a critical question: how does Urolithin A exert its therapeutic effects in vivo if it predominantly exists in an inactive, conjugated state?

Recent evidence strongly suggests that inflamed tissues possess the ability to deconjugate this compound, thereby locally releasing the active Urolithin A.[1][2][3][12] This localized reactivation provides a compelling explanation for the observed in vivo anti-inflammatory effects of orally administered Urolithin A or its precursors.

Quantitative Analysis of Urolithin A Deconjugation in an In Vivo Inflammation Model

A pivotal study by Ávila-Gálvez et al. (2019) provides the most direct evidence for the in vivo deconjugation of this compound in a rat model of systemic inflammation induced by lipopolysaccharide (LPS).[1][2][3][12] The following tables summarize the key quantitative findings from this study, comparing the distribution of Urolithin A and its metabolites in control versus LPS-treated rats after oral administration of Urolithin A.

Table 1: Plasma Pharmacokinetic Parameters of this compound

| Parameter | Control Group | LPS-Treated Group |

| Cmax (ng/mL) | 11,390 ± 2,160 | 17,860 ± 3,140 |

| Tmax (h) | 2.0 ± 0.0 | 4.0 ± 0.0** |

| AUC (0-t) (ng·h/mL) | 45,670 ± 8,660 | 83,530 ± 14,710 |

| *p < 0.05, **p < 0.01 vs. Control Group. Data are presented as mean ± SD. |

Table 2: Tissue Distribution of Free Urolithin A (ng/g tissue)

| Tissue | Control Group | LPS-Treated Group | Fold Increase |

| Liver | 15.6 ± 4.1 | 54.2 ± 13.5 | 3.5 |

| Spleen | 2.9 ± 0.8 | 12.3 ± 3.1 | 4.2 |

| Lung | 4.2 ± 1.1 | 18.9 ± 4.7 | 4.5 |

| Kidney | 7.8 ± 2.0 | 25.3 ± 6.3 | 3.2 |

| Bladder | 9.1 ± 2.4 | 36.4 ± 9.1** | 4.0 |

| *p < 0.05, **p < 0.01 vs. Control Group. Data are presented as mean ± SD. |

Table 3: Tissue Distribution of this compound (ng/g tissue)

| Tissue | Control Group | LPS-Treated Group |

| Liver | 1,230 ± 320 | 2,583 ± 645 |

| Spleen | 98 ± 25 | 245 ± 61 |

| Lung | 145 ± 37 | 362 ± 90 |

| Kidney | 890 ± 222 | 1,869 ± 467 |

| Bladder | 765 ± 191 | 1,606 ± 401** |

| *p < 0.05, **p < 0.01 vs. Control Group. Data are presented as mean ± SD. |

These data clearly demonstrate that in the presence of systemic inflammation, there is a significant increase in the concentration of free Urolithin A in various tissues, coinciding with an accumulation of its glucuronidated form. This strongly supports the hypothesis of localized deconjugation.

The Role of β-Glucuronidase in Inflamed Tissues

The deconjugation of glucuronide conjugates is catalyzed by the enzyme β-glucuronidase.[13][14] In inflammatory conditions, activated immune cells, such as neutrophils and macrophages, release β-glucuronidase into the extracellular space.[15] The acidic microenvironment often associated with inflammation provides the optimal pH for β-glucuronidase activity.[14] This inflammation-driven increase in extracellular β-glucuronidase activity is believed to be the primary mechanism responsible for the conversion of this compound to its active, free form at the site of inflammation.[3][15][16]

Caption: Deconjugation of this compound in Inflamed Tissue.

Key Signaling Pathways Modulated by Urolithin A

Once liberated in inflamed tissues, free Urolithin A can exert its anti-inflammatory effects by modulating several key signaling pathways.

Inhibition of the MAPK/NF-κB Pathway

A primary mechanism of Urolithin A's anti-inflammatory action is through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[6][7] These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes such as COX-2 and iNOS.[6] Urolithin A has been shown to suppress the phosphorylation of key MAPK proteins (ERK, JNK, p38) and inhibit the nuclear translocation of the p65 subunit of NF-κB.[6][17]

Caption: Urolithin A Inhibition of the MAPK/NF-κB Signaling Pathway.

Modulation of the cGAS-STING Pathway

Recent research has also implicated Urolithin A in the modulation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This pathway is a key component of the innate immune system that detects cytosolic DNA and triggers inflammatory and antiviral responses. Urolithin A has been shown to enhance the expression of STING, leading to increased autophagic clearance of cytosolic DNA and a shift in the downstream signaling, favoring the IRF3 arm over the pro-inflammatory NF-κB arm.

Caption: Urolithin A Modulation of the cGAS-STING Signaling Pathway.

Experimental Protocols

This section provides a summary of the key experimental methodologies employed in the study by Ávila-Gálvez et al. (2019) to investigate the in vivo deconjugation of this compound.

Animal Model of Systemic Inflammation

-

Animals: Male Sprague-Dawley rats.[1]

-

Inflammation Induction: A single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from Escherichia coli (serotype O111:B4) at a dose of 20 mg/kg body weight.[18] Control animals received an i.p. injection of phosphate-buffered saline (PBS).[18]

-

Urolithin A Administration: Urolithin A was administered orally by gavage at a dose of 26 mg/kg body weight.[18]

-

Timeline: Urolithin A was administered, and 3 hours later, LPS or PBS was injected. The animals were sacrificed 5 hours after the LPS/PBS injection.[3][18]

Sample Collection and Preparation

-

Blood: Blood was collected by cardiac puncture into EDTA-containing tubes. Plasma was separated by centrifugation.

-

Tissues: Liver, spleen, lungs, kidneys, and bladder were collected, washed with PBS to remove blood, and stored at -80°C.[18]

-

Extraction: Plasma samples were extracted with acetonitrile (B52724) containing formic acid.[18] Tissue samples were homogenized and extracted.[18]

Urolithin A and Metabolite Analysis

-

Method: Ultra-performance liquid chromatography coupled to electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOF-MS).[18]

-

Quantification: Free urolithins and their conjugated metabolites were identified and quantified in negative ionization mode by integrating the peak areas of their extracted ion chromatograms using available standards.[18]

β-Glucuronidase Activity Assay

-

Principle: The assay measures the hydrolysis of the substrate 4-methylumbelliferyl-glucuronide to the fluorescent product 4-methylumbelliferone.[18]

-

Procedure: Plasma samples were incubated with the substrate in a buffered solution, and the increase in fluorescence was measured over time.

Caption: Experimental Workflow for In Vivo Deconjugation Study.

Implications for Drug Development

The targeted deconjugation of this compound in inflamed tissues has significant implications for drug development:

-

Prodrug Strategy: this compound can be considered a natural prodrug that delivers the active Urolithin A to sites of inflammation. This opens up possibilities for designing synthetic glucuronide conjugates of other drugs to achieve targeted delivery.

-

Enhanced Efficacy: The localized activation of Urolithin A suggests that its therapeutic efficacy may be greater than what would be predicted based on its plasma concentrations of the free form alone.

-

Biomarker Potential: The activity of β-glucuronidase in inflamed tissues could serve as a biomarker to identify patients who are more likely to respond to Urolithin A-based therapies.[14]

-

Combination Therapies: Co-administration of agents that can enhance β-glucuronidase activity or promote its release in target tissues could potentially boost the efficacy of Urolithin A.

Conclusion

The in vivo deconjugation of this compound in inflamed tissues represents a critical paradigm shift in our understanding of Urolithin A's bioavailability and mechanism of action. This "activation switch" allows for the targeted delivery and release of the active anti-inflammatory agent precisely where it is needed, overcoming the limitations imposed by extensive systemic conjugation. The quantitative data, experimental protocols, and signaling pathway information presented in this guide provide a solid foundation for further research and development in this promising area. Harnessing this natural targeting mechanism holds immense potential for the development of novel and effective therapies for a wide range of inflammatory diseases.

References

- 1. Tissue deconjugation of this compound to free urolithin A in systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tissue deconjugation of this compound to free urolithin A in systemic inflammation - Food & Function (RSC Publishing) [pubs.rsc.org]

- 3. Tissue deconjugation of this compound to free urolithin A in systemic inflammation - Food & Function (RSC Publishing) DOI:10.1039/C9FO00298G [pubs.rsc.org]

- 4. Comparative studies of urolithins and their phase II metabolites on macrophage and neutrophil functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Comparative studies of urolithins and their phase II metabolites on macrophage and neutrophil functions | Semantic Scholar [semanticscholar.org]

- 6. Urolithin a attenuates IL-1β-induced inflammatory responses and cartilage degradation via inhibiting the MAPK/NF-κB signaling pathways in rat articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunomodulatory Role of Urolithin A on Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo anti-inflammatory and antioxidant properties of ellagitannin metabolite urolithin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. In-vitro and computational analysis of Urolithin-A for anti-inflammatory activity on Cyclooxygenase 2 (COX-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Tissue deconjugation of this compound to free urolithin A in systemic inflammation. | Semantic Scholar [semanticscholar.org]

- 13. The role of β -glucuronidase in disposition and anti-inflammatory effects of urolithins- gut microbiota-derived metabolites of ellagitannins. [coms.events]

- 14. β-Glucuronidase activity and mitochondrial dysfunction: the sites where flavonoid glucuronides act as anti-inflammatory agents [jstage.jst.go.jp]

- 15. Inflammation-associated extracellular β-glucuronidase alters cellular responses to the chemical carcinogen benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Urolithin A Inactivation of TLR3/TRIF Signaling to Block the NF-κB/STAT1 Axis Reduces Inflammation and Enhances Antioxidant Defense in Poly(I:C)-Induced RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

In Vitro Mechanism of Action of Urolithin A Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin A, a gut microbial metabolite of ellagic acid and ellagitannins found in pomegranates, berries, and nuts, has garnered significant attention for its potential health benefits, including anti-inflammatory, antioxidant, anti-cancer, and anti-aging properties. In systemic circulation, Urolithin A is predominantly found in its conjugated form, primarily as Urolithin A glucuronide. Understanding the direct in vitro mechanism of action of this compound is crucial for elucidating its physiological roles and therapeutic potential. This technical guide provides a comprehensive overview of the in vitro effects of this compound, focusing on its core mechanisms, relevant signaling pathways, and detailed experimental protocols. While much of the existing research has focused on the aglycone form (Urolithin A), this document specifically highlights the available data for this compound and contextualizes it with the broader understanding of urolithin bioactivity.

Core Mechanisms of Action of this compound

The primary circulating form of Urolithin A, its glucuronide conjugate, has demonstrated direct biological activity in vitro, particularly in the context of vascular inflammation. The prevailing hypothesis is that while this compound may exert some intrinsic effects, its full spectrum of activity might be realized upon deconjugation to free Urolithin A at target tissues, especially under inflammatory conditions.

Anti-inflammatory Effects

In vitro studies have shown that this compound can directly modulate inflammatory responses in endothelial cells. This is a critical aspect of its potential role in cardiovascular health.

Key Findings:

-

Inhibition of Monocyte Adhesion: this compound has been shown to significantly inhibit the adhesion of monocytes to human aortic endothelial cells (HAECs) stimulated with tumor necrosis factor-alpha (TNF-α). This is a crucial step in the development of atherosclerotic plaques.[1]

-

Reduction of Endothelial Cell Migration: The migration of endothelial cells is a key process in angiogenesis and inflammation. This compound has been observed to impede this process in vitro.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro studies on this compound.

| Cell Line | Treatment | Concentration | Effect | Reference |

| Human Aortic Endothelial Cells (HAECs) | This compound + TNF-α | ~5-15 µM | Significant inhibition of monocyte adhesion | [1] |

| Human Aortic Endothelial Cells (HAECs) | This compound + TNF-α | ~5-15 µM | Significant inhibition of endothelial cell migration | [1] |

| Human Aortic Endothelial Cells (HAECs) | This compound + TNF-α | ~5-15 µM | Significant down-regulation of CCL2 and PAI-1 levels | [1] |

Signaling Pathways

While direct evidence for signaling pathways activated by this compound is limited, the extensive research on its aglycone, Urolithin A, provides a strong basis for understanding its potential mechanisms upon deconjugation. The following diagrams illustrate the key signaling pathways modulated by Urolithin A.

Experimental Protocols

Detailed methodologies for the key in vitro experiments investigating the effects of this compound are provided below.

Monocyte Adhesion Assay

This assay quantifies the adhesion of monocytes to a monolayer of endothelial cells, simulating a key event in vascular inflammation.

Materials:

-

Human Aortic Endothelial Cells (HAECs)

-

THP-1 human monocytic cells

-

This compound

-

TNF-α

-

Calcein-AM (fluorescent dye)

-

Cell culture medium (e.g., EGM-2)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader

Protocol:

-

Cell Seeding: Seed HAECs in a 96-well black, clear-bottom plate at a density that allows for the formation of a confluent monolayer within 24-48 hours.

-

Cell Treatment: Once confluent, treat the HAEC monolayer with this compound at desired concentrations (e.g., 5, 10, 15 µM) for a specified pre-incubation period (e.g., 1 hour).

-

Inflammatory Stimulation: Add TNF-α (e.g., 10 ng/mL) to the wells to induce an inflammatory response and continue the incubation for a defined period (e.g., 4-6 hours). Include appropriate vehicle controls.

-

Monocyte Labeling: While HAECs are being treated, label THP-1 monocytes with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.

-

Washing: Wash the labeled THP-1 cells twice with phosphate-buffered saline (PBS) to remove excess dye.

-

Co-culture: Add the labeled THP-1 cells to the HAEC monolayer at a specific ratio (e.g., 5:1 monocytes to endothelial cells).

-

Adhesion Incubation: Incubate the co-culture for a set time (e.g., 30-60 minutes) at 37°C to allow for monocyte adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent monocytes.

-

Fluorescence Measurement: Measure the fluorescence of the remaining adherent monocytes using a fluorescence microplate reader at an excitation/emission of 485/520 nm.

-

Data Analysis: Quantify the percentage of monocyte adhesion relative to the TNF-α-stimulated control.

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent cell monolayer, a process relevant to angiogenesis and tissue repair.

Materials:

-

Human Aortic Endothelial Cells (HAECs)

-

This compound

-

TNF-α

-

Cell culture medium (e.g., EGM-2)

-

6-well plates

-

Sterile 200 µL pipette tip or cell scraper

-

Microscope with a camera

Protocol:

-

Cell Seeding: Seed HAECs in 6-well plates and grow to full confluency.

-

Wound Creation: Create a linear "scratch" or wound in the center of the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh cell culture medium containing this compound at various concentrations and TNF-α to stimulate migration. Include a vehicle control.

-

Image Acquisition (Time 0): Immediately after treatment, capture images of the wound at designated locations using a microscope.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator.

-

Image Acquisition (Time X): At specific time points (e.g., 12, 24 hours), capture images of the same wound locations.

-

Data Analysis: Measure the width of the wound at different points for each image. Calculate the percentage of wound closure over time compared to the control group.

Conclusion

The available in vitro evidence suggests that this compound, the primary circulating metabolite of Urolithin A, possesses direct anti-inflammatory properties, particularly within the vascular endothelium. Its ability to inhibit monocyte adhesion and endothelial cell migration, coupled with the downregulation of key pro-inflammatory molecules, highlights its potential as a bioactive compound in its own right. However, it is important to note that the majority of mechanistic studies have been conducted on the aglycone, Urolithin A. Future research should focus on further elucidating the direct signaling pathways modulated by this compound and its potential for deconjugation to the more extensively studied Urolithin A at specific cellular sites. This will provide a more complete understanding of its role in human health and its potential as a therapeutic agent.

References

A Comparative Analysis of the Biological Activities of Urolithin A 3-Glucuronide and 8-Glucuronide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Urolithins, the gut microbiota-derived metabolites of ellagitannins, have garnered significant attention for their potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. Urolithin A (UA) is one of the most abundant and well-studied of these metabolites. In vivo, UA is rapidly metabolized into conjugated forms, primarily glucuronides. This technical guide provides an in-depth analysis of the biological activities of two key regioisomers: Urolithin A 3-glucuronide and Urolithin A 8-glucuronide. While the existing body of research provides valuable insights into the bioactivity of UA and its glucuronidated forms as a whole, a significant gap remains in the literature regarding a direct, head-to-head comparison of the 3-glucuronide and 8-glucuronide isomers. This paper will synthesize the available data, detail relevant experimental protocols, and present signaling pathways, while clearly delineating the current limitations and future directions for research in this field.

Introduction: The Role of Glucuronidation in Urolithin A Bioactivity

Urolithin A (3,8-dihydroxy-6H-dibenzo[b,d]pyran-6-one) is produced in the human gut through the microbial transformation of ellagic acid and ellagitannins, which are abundant in foods such as pomegranates, berries, and nuts. Following absorption, UA undergoes extensive phase II metabolism, primarily in the intestine and liver, leading to the formation of glucuronide and sulfate (B86663) conjugates.[1] This conjugation is a critical determinant of the bioavailability and systemic effects of urolithins.

Glucuronidation is generally considered a detoxification pathway that increases the water solubility of compounds, facilitating their excretion. Consequently, conjugated forms of polyphenols are often less biologically active than their parent aglycones.[2][3][4][5] However, emerging evidence suggests that Urolithin A glucuronides are not merely inactive metabolites. They may possess intrinsic biological activity or act as a circulating reservoir, delivering the more active UA to target tissues, particularly at sites of inflammation, through a process known as deconjugation.[1][4]

A crucial aspect of UA metabolism is the formation of different positional isomers of its glucuronides, namely Urolithin A 3-glucuronide and Urolithin A 8-glucuronide. The specific biological activities of these individual isomers are of great interest for understanding their precise roles in mediating the health effects of ellagitannin-rich foods. However, a major challenge in this area of research is the difficulty in separating these two isomers chromatographically, which has led to many studies evaluating them as a mixture.[6][7]

Comparative Biological Activity: Current State of Knowledge

Direct comparative studies on the biological activities of Urolithin A 3-glucuronide versus 8-glucuronide are conspicuously absent in the current scientific literature. Most in vitro studies have either utilized the aglycone, Urolithin A, or a mixture of its glucuronide isomers. This section summarizes the known biological activities of Urolithin A and its undifferentiated glucuronides.

Anti-inflammatory Effects

Urolithin A has demonstrated potent anti-inflammatory properties in various models. It has been shown to inhibit the activation of key inflammatory signaling pathways such as NF-κB and MAPK.[1][8][9][10]

Table 1: Quantitative Data on the Anti-inflammatory Effects of Urolithin A and its Glucuronide

| Compound | Model System | Endpoint | Effective Concentration | Reference |

| Urolithin A | LPS-stimulated murine bone marrow-derived macrophages | Inhibition of IκBα phosphorylation | 25-50 µM | [8] |

| Urolithin A | Human osteoarthritis chondrocytes | Inhibition of IL-1β induced NO, PGE2, COX-2, iNOS, TNF-α, and IL-6 production | Concentration-dependent | [12] |

| Urolithin A glucuronide (isomer unspecified) | TNF-α-stimulated human aortic endothelial cells | Inhibition of monocyte adhesion | ~5-15 µM | [11] |

| This compound (isomer unspecified) | TNF-α-stimulated human aortic endothelial cells | Inhibition of endothelial cell migration | ~5-15 µM | [11] |

| This compound (isomer unspecified) | TNF-α-stimulated human aortic endothelial cells | Down-regulation of CCL2 and PAI-1 | ~5-15 µM | [11] |

Antiproliferative Activity

The antiproliferative effects of urolithins have been investigated in the context of cancer chemoprevention. Urolithin A has been shown to inhibit the proliferation of colon cancer cells. One study demonstrated that glucuronidated forms of both Urolithin A and its isomer, Isourolithin A, did not exert antiproliferative effects, suggesting that the aglycone is the active form in this context.[13]

Table 2: Quantitative Data on the Antiproliferative Effects of Urolithin A

| Compound | Cell Line | Endpoint | IC50 (48h) | Reference |

| Urolithin A | Caco-2 (human colon cancer) | Inhibition of proliferation | 49.2 ± 3.8 µM | [13] |

| Isourolithin A | Caco-2 (human colon cancer) | Inhibition of proliferation | 69.7 ± 4.5 µM | [13] |

| This compound | Caco-2 (human colon cancer) | Inhibition of proliferation | Inactive | [13] |

Signaling Pathways

Urolithin A exerts its biological effects by modulating several key signaling pathways. The specific involvement of the 3- and 8-glucuronide isomers in these pathways remains to be elucidated.

As depicted in Figure 1, Urolithin A has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by targeting the PI3K/Akt/NF-κB and MAPK signaling pathways.[8][10] This leads to a reduction in the production of pro-inflammatory mediators.

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the biological activities of Urolithin A and its glucuronides.

Cell Culture and Treatment

-

Human Aortic Endothelial Cells (HAoEC): HAoECs are cultured in endothelial cell growth medium. For experiments, cells are typically seeded in multi-well plates and grown to confluence. Cells are then pre-incubated with Urolithin A or this compound at desired concentrations (e.g., 1-20 µM) for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like TNF-α (e.g., 1 ng/mL) for a further incubation period (e.g., 24 hours).[11]

Monocyte Adhesion Assay

Following treatment of HAoECs as described above, human monocytes (e.g., U937 cells) are labeled with a fluorescent dye (e.g., Calcein-AM). The labeled monocytes are then added to the HAoEC monolayer and incubated for a set time (e.g., 30 minutes). Non-adherent cells are removed by washing, and the adhesion is quantified by measuring the fluorescence of the remaining cells.[11]

Cell Migration Assay (Wound Healing Assay)

A scratch is made in a confluent monolayer of HAoECs. The cells are then treated with the test compounds. The rate of cell migration to close the "wound" is monitored over time (e.g., 24 hours) using microscopy and image analysis software.[11]

Gene and Protein Expression Analysis

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of secreted proteins (e.g., cytokines) in the cell culture supernatant is measured using specific ELISA kits.

-

Western Blotting: Protein lysates from treated cells are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the expression and phosphorylation status of target proteins in signaling pathways (e.g., IκBα, Akt).[8]

Synthesis of Urolithin A Glucuronides

The regioselective synthesis of Urolithin A 3- and 8-glucuronides has been described, providing a source of pure isomers for future biological testing.[14][15] This typically involves multi-step chemical synthesis to protect and deprotect hydroxyl groups to direct the glucuronidation to the desired position.

The Deconjugation Hypothesis: A Key to In Vivo Activity?

A compelling hypothesis suggests that Urolithin A glucuronides can be deconjugated back to the more active Urolithin A by the enzyme β-glucuronidase, particularly at sites of inflammation where this enzyme's activity is elevated.[4][16] This "inflammatory dissociation" could explain how the systemically circulating, less active glucuronides can exert potent biological effects in specific tissues.[2]

Conclusion and Future Directions

The biological activities of Urolithin A and its glucuronidated metabolites are of significant interest for their potential roles in human health. While Urolithin A itself exhibits potent anti-inflammatory and antiproliferative effects, its glucuronide conjugates, which are the primary circulating forms, appear to have attenuated activity. However, they may still contribute to the overall in vivo effects, either through their own modest bioactivity or by serving as a delivery mechanism for the more potent aglycone via deconjugation at target tissues.

The most critical gap in the current research is the lack of studies directly comparing the biological activities of Urolithin A 3-glucuronide and 8-glucuronide. Future research should prioritize the following:

-

Direct Comparative Studies: In vitro and in vivo studies using the pure, regioselectively synthesized 3- and 8-glucuronide isomers are essential to dissect their individual contributions to the overall biological effects.

-

Enzymatic Stability and Deconjugation Rates: Investigating the differential susceptibility of the 3- and 8-glucuronide isomers to hydrolysis by β-glucuronidase would provide insights into their potential for activation in vivo.

-

Cellular Uptake and Transport: Understanding how these two isomers are transported into and out of cells will be crucial for elucidating their mechanisms of action.

-

Impact on Signaling Pathways: Elucidating whether the 3- and 8-glucuronide isomers differentially modulate key signaling pathways will provide a more nuanced understanding of their biological roles.

Addressing these research questions will be pivotal for advancing our understanding of the health benefits of ellagitannin-rich foods and for the potential development of urolithin-based therapeutics.

References

- 1. Immunomodulatory Role of Urolithin A on Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Emerging evidence of Urolithin A in sports nutrition: bridging preclinical findings to athletic applications [frontiersin.org]

- 3. An in vitro investigation of the effects of urolithins A and B on low-density lipoprotein uptake and its regulatory genes [archivesofmedicalscience.com]

- 4. Tissue deconjugation of this compound to free urolithin A in systemic inflammation - Food & Function (RSC Publishing) DOI:10.1039/C9FO00298G [pubs.rsc.org]

- 5. Emerging evidence of Urolithin A in sports nutrition: bridging preclinical findings to athletic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The gut microbiota metabolite urolithin A inhibits NF-κB activation in LPS stimulated BMDMs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Urolithin A attenuates pro-inflammatory mediator production by suppressing PI3-K/Akt/NF-κB and JNK/AP-1 signaling pathways in lipopolysaccharide-stimulated RAW264 macrophages: Possible involvement of NADPH oxidase-derived reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ellagitannin metabolites, this compound and its aglycone urolithin A, ameliorate TNF-α-induced inflammation and associated molecular markers in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Urolithin A targets the PI3K/Akt/NF-κB pathways and prevents IL-1β-induced inflammatory response in human osteoarthritis: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antiproliferative activity of the ellagic acid-derived gut microbiota isourolithin A and comparison with its urolithin A isomer: the role of cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Tissue deconjugation of this compound to free urolithin A in systemic inflammation - Food & Function (RSC Publishing) [pubs.rsc.org]

The Intestinal Stage: Gut Microbiota's Pivotal Role in the Bioavailability of Urolithin A and its Glucuronide Conjugates

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Urolithin A, a metabolite derived from dietary ellagitannins found in pomegranates, berries, and nuts, has garnered significant scientific interest for its potential health benefits, including its roles in promoting mitophagy, reducing inflammation, and exhibiting anti-aging properties. However, the journey of Urolithin A from dietary precursor to bioactive compound is a complex process orchestrated by the gut microbiota and further modified by host metabolism. This technical guide provides an in-depth exploration of the critical role of the intestinal microbiome in the formation of Urolithin A and its subsequent glucuronidation, a key step influencing its systemic bioavailability and physiological effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the microbial and host factors governing the production and metabolic fate of Urolithin A.

The Microbial Symphony: Formation of Urolithin A from Ellagitannins

The biotransformation of dietary ellagitannins and ellagic acid into Urolithin A is exclusively a function of the gut microbiota.[1] Not all individuals possess the necessary bacterial species to perform this conversion, leading to the classification of individuals into different "urolithin metabotypes": metabotype A (produces Urolithin A), metabotype B (produces isourolithin A and/or urolithin B in addition to Urolithin A), and metabotype 0 (does not produce urolithins).[2]

Key Bacterial Players

Several bacterial species have been identified as key players in the conversion of ellagic acid to urolithins. These are primarily obligate anaerobes residing in the colon.

-

Gordonibacter urolithinfaciens and Gordonibacter pamelaeae : These species are known to metabolize ellagic acid to intermediate urolithins.[3][4][5]

-

Bifidobacterium pseudocatenulatum : This species has been shown to be capable of producing Urolithin A and B from ellagic acid.[6][7]

-

Ellagibacter isourolithinifaciens : This bacterium is associated with the production of isourolithin A.[8]

-

Enterocloster species : Members of this genus, such as Enterocloster bolteae, have been identified as producers of Urolithin A and B.[8][9]

The Metabolic Pathway

The conversion of ellagitannins to Urolithin A is a multi-step process that occurs in the colon. The following diagram illustrates the key transformations.

Host Metabolism: The Glucuronidation of Urolithin A

Once formed in the colon, Urolithin A is absorbed into the bloodstream and undergoes extensive phase II metabolism, primarily in the liver and intestinal epithelial cells.[10][11] The most significant of these modifications is glucuronidation, a process that conjugates glucuronic acid to Urolithin A, increasing its water solubility and facilitating its circulation and eventual excretion.[12][13] The resulting Urolithin A glucuronide is the predominant form of Urolithin A found in human plasma.[2][13]

UDP-Glucuronosyltransferases (UGTs)

The enzymatic process of glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs). Several UGT isoforms are expressed in the liver and intestine, with UGT1A1 and UGT1A9 being implicated as key enzymes in the glucuronidation of a variety of phenolic compounds.[14][15] While specific kinetic data for Urolithin A with these enzymes are not extensively reported, their known substrate specificities suggest a primary role in its conjugation. The expression and activity of these enzymes can vary significantly among individuals due to genetic polymorphisms, which may further contribute to the inter-individual differences in Urolithin A bioavailability.[14]

The Glucuronidation Pathway

The following diagram outlines the glucuronidation of Urolithin A in the host.

Quantitative Data

The following tables summarize key quantitative data related to the formation and bioavailability of Urolithin A and its glucuronide.

Table 1: In Vitro Production of Urolithin A by Gut Microbiota

| Bacterial Species/Condition | Substrate | Urolithin A Concentration (µM) | Reference |

| Human Fecal Microbiota (Metabotype A) | Ellagic Acid (20 µM) | 24.26 | [16] |

| Human Fecal Microbiota + Polymyxin B & Amphotericin B | Ellagic Acid (20 µM) | 22.39 | [16] |

| Enterococcus faecium FUA027 | Ellagic Acid (20 µM) | 10.80 | [17] |

Table 2: Plasma Concentrations of Urolithin A and its Glucuronide in Humans After Consumption of Ellagitannin-Rich Foods

| Intervention | Analyte | Cmax (ng/mL) | Tmax (h) | Reference |

| Pomegranate Juice (8 oz) | Ellagic Acid | 15.2 | ~1 | [18] |

| Pomegranate Juice (8 oz) | This compound | High concentrations detected | >12.5 | [18] |

| Pomegranate Extract (1000 mg) | This compound | ~1000 (in urine) | - | [19] |

| Pecan Consumption (4 weeks) | Urolithin A | 0.0 - 0.1 | - | [20] |

| Pecan Consumption (4 weeks) | This compound | 2.6 - 106 | - | [20] |

Table 3: Tissue Distribution of Urolithin A and its Glucuronide in Mice After Oral Administration of Urolithin A

| Tissue | Urolithin A (µg/g or µg/mL) | This compound (µg/g or µg/mL) | Reference |

| Plasma | Trace amounts | Significant levels | [21] |

| Liver | Low | High | [22] |

| Kidney | Low | High | [22] |

| Colon | High | Low | [22] |

| Prostate | High | Low | [22] |

| Spleen (with LPS-induced inflammation) | ~2 µM equivalent | Detected | [21] |

| Lungs (with LPS-induced inflammation) | ~2 µM equivalent | Detected | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Urolithin A formation and its biological effects.

Anaerobic Cultivation of Urolithin-Producing Bacteria (e.g., Gordonibacter urolithinfaciens)

-

Media Preparation: Prepare Anaerobe Basal Broth (ABB) or other suitable anaerobic medium according to the manufacturer's instructions. Supplement the medium with 0.05% L-cysteine hydrochloride as a reducing agent. Sterilize by autoclaving.

-

Anaerobic Conditions: Transfer the sterile medium to an anaerobic chamber with an atmosphere of N₂/H₂/CO₂ (e.g., 80:10:10). Allow the medium to equilibrate for at least 24 hours to ensure complete removal of oxygen.

-

Inoculation: Inoculate the pre-reduced medium with a pure culture of Gordonibacter urolithinfaciens.

-

Incubation: Incubate the cultures at 37°C under anaerobic conditions. Growth can be monitored by measuring optical density at 600 nm.

-

For Urolithin Production: To study urolithin production, supplement the anaerobic medium with a known concentration of ellagic acid (e.g., 20-30 µM) dissolved in a suitable solvent like DMSO (ensure final DMSO concentration is non-inhibitory, e.g., <1%).[17][23]

In Vitro Fermentation of Ellagic Acid with Human Fecal Microbiota

-

Fecal Sample Collection: Collect fresh fecal samples from healthy human donors (ideally with a known urolithin metabotype). Process the samples immediately under anaerobic conditions.

-

Fecal Slurry Preparation: In an anaerobic chamber, prepare a 10% (w/v) fecal slurry in a pre-reduced anaerobic basal medium. Homogenize the slurry, for example, using a stomacher.

-

Fermentation Setup: Inoculate anaerobic fermentation medium with the fecal slurry. Add ellagic acid (e.g., 20-30 µM) to the experimental cultures. Include a control culture without ellagic acid.

-

Incubation: Incubate the fermentation cultures at 37°C under anaerobic conditions.

-

Sampling and Analysis: At various time points (e.g., 0, 24, 48, 72 hours), collect aliquots from the cultures. Extract the urolithins and ellagic acid using a suitable solvent (e.g., ethyl acetate (B1210297) with 1.5% formic acid).[9] Analyze the extracts using HPLC-MS/MS to quantify the production of Urolithin A and other urolithins.[9]

Western Blot Analysis of NF-κB and PINK1/Parkin Signaling Pathways

-

Cell Culture and Treatment: Culture relevant cell lines (e.g., macrophages for NF-κB, neuronal or muscle cells for PINK1/Parkin) to 70-80% confluency. Treat the cells with Urolithin A at various concentrations and for different durations. For NF-κB activation, cells can be co-treated with an inflammatory stimulus like LPS.[22][23]

-

Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p65, total p65, IκBα for NF-κB pathway; PINK1, Parkin for mitophagy pathway) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).[22][24]

Signaling Pathways and Experimental Workflows

The following diagrams, in DOT language, illustrate key signaling pathways influenced by Urolithin A and a general experimental workflow for its study.

Conclusion

The formation of this compound is a fascinating interplay between the gut microbiota and host metabolism. Understanding the specific bacterial species involved, the intricacies of the metabolic pathways, and the factors influencing both the microbial production of Urolithin A and its subsequent glucuronidation is paramount for the development of novel therapeutics and personalized nutrition strategies. This technical guide provides a foundational framework for researchers and drug development professionals to delve deeper into this exciting area of study, with the ultimate goal of harnessing the health-promoting potential of this remarkable gut-derived metabolite.

References

- 1. Therapeutic Potential of Mitophagy-Inducing Microflora Metabolite, Urolithin A for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Urolithin A‐activated autophagy but not mitophagy protects against ischemic neuronal injury by inhibiting ER stress in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gethealthspan.com [gethealthspan.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Urolithin a attenuates IL-1β-induced inflammatory responses and cartilage degradation via inhibiting the MAPK/NF-κB signaling pathways in rat articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. Research Collection | ETH Library [research-collection.ethz.ch]

- 9. In vitro conversion of ellagic acid to urolithin A by different gut microbiota of urolithin metabotype A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Genomic and Biochemical Characterization of Bifidobacterium pseudocatenulatum JCLA3 Isolated from Human Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. zhb.uni-luebeck.de [zhb.uni-luebeck.de]

- 14. researchgate.net [researchgate.net]

- 15. Effect of the mitophagy inducer urolithin A on age-related immune decline: a randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Urolithin A suppresses RANKL-induced osteoclastogenesis and postmenopausal osteoporosis by, suppresses inflammation and downstream NF-κB activated pyroptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Isolation and characterization of a novel human intestinal Enterococcus faecium FUA027 capable of producing urolithin A from ellagic acid [frontiersin.org]

- 18. dl.tufts.edu [dl.tufts.edu]

- 19. Pomegranate Juice and Extracts Provide Similar Levels of Plasma and Urinary Ellagitannin Metabolites in Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tissue deconjugation of this compound to free urolithin A in systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

Phase II Metabolism of Urolithin A: A Technical Guide to Glucuronidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithin A (UA), a gut microbiota-derived metabolite of ellagitannins found in pomegranates, berries, and walnuts, has garnered significant scientific interest for its potential health benefits, including anti-inflammatory, antioxidant, and anti-aging properties. However, the bioavailability and in vivo activity of Urolithin A are significantly influenced by its extensive Phase II metabolism. This technical guide provides an in-depth exploration of the primary Phase II metabolic pathway for Urolithin A: glucuronidation. We will delve into the enzymatic processes, resulting conjugates, and the impact on Urolithin A's pharmacokinetic profile. Furthermore, this guide furnishes detailed experimental protocols for studying Urolithin A glucuronidation in vitro and presents quantitative data in a clear, comparative format.

Introduction to Urolithin A Metabolism

Upon absorption in the intestine, Urolithin A enters systemic circulation and is transported to the liver, where it undergoes extensive Phase II metabolism.[1] This process involves the conjugation of Urolithin A with hydrophilic molecules, which increases its water solubility and facilitates its excretion from the body.[1] The predominant Phase II conjugation reaction for Urolithin A is glucuronidation, resulting in the formation of Urolithin A glucuronide.[1][2] Sulfation is another, less prominent, Phase II metabolic route.[3][4] These metabolic transformations significantly impact the bioavailability and biological activity of Urolithin A, as the conjugated forms may exhibit different pharmacological properties than the parent compound.[5][6]

The Glucuronidation Pathway of Urolithin A

Glucuronidation is a major pathway in the metabolism of a wide variety of xenobiotics and endogenous compounds.[7][8] This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[7][9] UGTs facilitate the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate, in this case, Urolithin A.[7]

The primary sites for Urolithin A glucuronidation are the enterocytes of the intestine and the hepatocytes of the liver.[3][10] The chemical structure of Urolithin A, a dibenzo-α-pyrone, possesses hydroxyl groups that serve as acceptor sites for the glucuronic acid moiety.[3][11] This results in the formation of Urolithin A-3-O-glucuronide and Urolithin A-8-O-glucuronide.[4][12][13]

Signaling Pathway Diagram

Caption: Metabolic pathway of Urolithin A glucuronidation.

Quantitative Analysis of Urolithin A Metabolism

The pharmacokinetics of Urolithin A and its glucuronide conjugate have been investigated in various studies. The following table summarizes key quantitative data from human and animal studies.

| Parameter | Species | Dose | Urolithin A (UA) | This compound (UA-Gluc) | Reference |

| Cmax | Human | 500 mg UA | 0.5 ng/mL | 481 ng/mL | [2] |

| Tmax | Human | 500 mg UA | ~3 h | ~6 h | [2][4] |

| AUC | Rat (LPS-treated) | 26 mg/kg UA | Not Reported | Increased vs. control | [14] |

| Detection in Urine | Mouse | 0.6 mg/mouse UA | Detectable at 3h, not at 6-24h | Present at 3h, 6h, and 24h | [4] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve.

Experimental Protocols for In Vitro Glucuronidation Assays

Studying the glucuronidation of Urolithin A in vitro is crucial for understanding its metabolic fate and for screening potential inhibitors or inducers of its metabolism. Below is a generalized protocol based on methodologies described in the literature.[2]

In Vitro Urolithin A Glucuronidation Assay using Human Liver S9 Fractions

Objective: To determine the rate of this compound formation by human liver S9 fractions.

Materials:

-

Urolithin A

-

Human liver S9 fractions (e.g., Corning UltraPool™ Human Liver S9)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (B52724) (ACN) with 0.1% formic acid

-

This compound standard

-

Incubator/water bath (37°C)

-

Microcentrifuge

-

HPLC or UPLC-MS/MS system

Procedure:

-

Preparation of Reaction Mixture:

-

Prepare a stock solution of Urolithin A in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the following in order:

-

Potassium phosphate buffer (to final volume)

-

MgCl₂ (final concentration, e.g., 5 mM)

-

Human liver S9 fraction (final protein concentration, e.g., 1 mg/mL)

-

Urolithin A (from stock solution to achieve desired final concentrations, e.g., 0.5-100 µM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the glucuronidation reaction by adding UDPGA (final concentration, e.g., 2 mM).

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of product formation.

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid. This will precipitate the proteins.

-

-

Sample Processing:

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for analysis.

-

-

Analytical Quantification:

Experimental Workflow Diagram

Caption: Workflow for in vitro Urolithin A glucuronidation assay.

Impact of Glucuronidation on Urolithin A Bioactivity

The conjugation of Urolithin A with glucuronic acid generally leads to a decrease in its biological activity compared to the parent aglycone.[6][20] For instance, Urolithin A glucuronides have been shown to have lower antiproliferative activity in colon cancer cells than Urolithin A itself.[20] However, there is evidence to suggest that under specific physiological conditions, such as inflammation, the deconjugation of this compound back to the free, more active Urolithin A can occur locally in tissues.[5] This process, mediated by β-glucuronidases, could represent a mechanism for the targeted delivery of active Urolithin A to sites of inflammation.[5][21]

Conclusion

The Phase II metabolism of Urolithin A, primarily through glucuronidation, is a critical determinant of its systemic exposure and biological effects. Researchers and drug development professionals must consider this extensive metabolic conversion when designing and interpreting studies on the health benefits of Urolithin A and its precursors. The in vitro methodologies outlined in this guide provide a framework for investigating the intricacies of Urolithin A glucuronidation, which will ultimately contribute to a more comprehensive understanding of its in vivo activity and therapeutic potential. The regioselective synthesis of this compound standards is also a significant advancement for accurate in vitro and in vivo studies.[12][13]

References

- 1. rebeccabio.com [rebeccabio.com]

- 2. edepot.wur.nl [edepot.wur.nl]

- 3. Urolithin A - Wikipedia [en.wikipedia.org]

- 4. Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tissue deconjugation of this compound to free urolithin A in systemic inflammation - Food & Function (RSC Publishing) DOI:10.1039/C9FO00298G [pubs.rsc.org]

- 6. Comparative studies of urolithins and their phase II metabolites on macrophage and neutrophil functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]

- 10. Immunomodulatory Role of Urolithin A on Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Urolithin A Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 16. Determination of Urolithin A in Health Products by Ultra-High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Phase II Conjugates of Urolithins Isolated from Human Urine and Potential Role of β-Glucuronidases in Their Disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

Urolithin A Glucuronide: An In-Depth Technical Guide to its Role as a Biomarker of Ellagitannin Consumption

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithin A, a gut microbiota-derived metabolite of dietary ellagitannins, has garnered significant scientific interest for its potential health benefits, including anti-inflammatory, antioxidant, and anti-aging properties. Due to its low bioavailability, ellagitannins are extensively metabolized, with urolithin A and its conjugates being the primary forms found in systemic circulation. This technical guide provides a comprehensive overview of urolithin A glucuronide as a key biomarker for ellagitannin consumption. It details the metabolic pathway, presents quantitative data on its formation, outlines experimental protocols for its quantification, and illustrates the key signaling pathways influenced by its aglycone, urolithin A. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the metabolism and bioactivity of ellagitannins and their derivatives.

Introduction

Ellagitannins are a class of polyphenolic compounds found in various fruits and nuts, such as pomegranates, berries, and walnuts.[1][2] Following ingestion, these complex molecules are hydrolyzed to ellagic acid, which is then further metabolized by the gut microbiota into a series of compounds known as urolithins.[1][2][3] Urolithin A is one of the most well-studied of these metabolites.[4][5] However, urolithin A itself has low solubility and is rapidly metabolized in the liver through phase II conjugation reactions, leading to the formation of more water-soluble glucuronide and sulfate (B86663) derivatives.[6][7] this compound is a major circulating metabolite and its presence and concentration in biological fluids serve as a reliable biomarker of ellagitannin intake.[8][9][10] The significant inter-individual variability in the production of urolithins has led to the concept of "urolithin metabotypes," highlighting the importance of the gut microbiome composition in the biotransformation of ellagitannins.[1]

Metabolism of Ellagitannins to this compound

The biotransformation of dietary ellagitannins into this compound is a multi-step process involving both host and microbial enzymes.

-

Step 1: Hydrolysis to Ellagic Acid: In the gut, ellagitannins are first hydrolyzed to release ellagic acid.[11]

-

Step 2: Microbial Conversion to Urolithins: The gut microbiota, particularly species like Gordonibacter and Ellagibacter, metabolize ellagic acid into various urolithin intermediates and ultimately to urolithin A.[11][12]

-

Step 3: Absorption and Phase II Conjugation: Urolithin A is absorbed from the colon into the bloodstream and transported to the liver.[6][7] There, it undergoes extensive phase II metabolism, where UDP-glucuronosyltransferases (UGTs) catalyze the attachment of a glucuronic acid moiety to form this compound, which is then released back into circulation.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. metabolicfitnesspro.com [metabolicfitnesspro.com]

- 7. rebeccabio.com [rebeccabio.com]

- 8. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ellagitannin metabolites, this compound and its aglycone urolithin A, ameliorate TNF-α-induced inflammation and associated molecular markers in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. longevitybox.co.uk [longevitybox.co.uk]

- 11. tandfonline.com [tandfonline.com]

- 12. Correlation between intestinal microbiota and urolithin metabolism in a human walnut dietary intervention - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Urolithin A Glucuronide in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin A, a gut microbiota-derived metabolite of ellagic acid and ellagitannins, has garnered significant scientific interest for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-aging properties. Following its formation in the gut, Urolithin A (Uro-A) undergoes extensive phase II metabolism, primarily in the enterocytes and hepatocytes, leading to the formation of conjugates such as Urolithin A glucuronide (Uro-A glur) and Urolithin A sulfate (B86663).[1] Uro-A glur is often the most abundant form of Urolithin A found in systemic circulation.[2] Understanding the pharmacokinetics of Uro-A glur is crucial for interpreting preclinical efficacy studies and for the development of Urolithin A as a potential therapeutic agent. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in rodent models, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant pathways and workflows.

Pharmacokinetic Parameters of this compound in Rodents

The oral bioavailability of Urolithin A is influenced by its rapid metabolism.[3] The primary circulating metabolite is this compound. The following tables summarize the key pharmacokinetic parameters of Uro-A glur reported in rodent studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Urolithin A

| Parameter | Control | LPS-Treated | Units | Reference |

| Animal Model | Sprague-Dawley rats | Sprague-Dawley rats | [4] | |

| Dosage | 26 mg/kg b.w. | 26 mg/kg b.w. | [4] | |

| Cmax | 1.8 ± 0.7 | 4.2 ± 1.5 | µM | [4] |

| Tmax | ~2 | ~4 | h | [4] |

| AUClast | 7.9 ± 3.1 | 22.4 ± 8.2 | µM·h | [4] |

*Statistically significant increase (p < 0.05) compared to the control group.[4]

Note: The study by Ávila-Gálvez et al. (2019) investigated the effect of lipopolysaccharide (LPS)-induced systemic inflammation on the pharmacokinetics of Uro-A glur. The results indicate that inflammation can significantly increase the plasma concentration of Uro-A glur.[4]

Limited publicly available data exists for the specific pharmacokinetic parameters of this compound in mice. Studies in mice have confirmed the rapid metabolism of Urolithin A to its glucuronide and sulfate conjugates, with high concentrations of these metabolites found in the liver and kidney.[3]

Experimental Protocols

This section details the typical methodologies employed in rodent pharmacokinetic studies of Urolithin A and its metabolites.

Animal Models and Husbandry

-